2-Bromo-4-ethenyl-1-fluorobenzene

Vue d'ensemble

Description

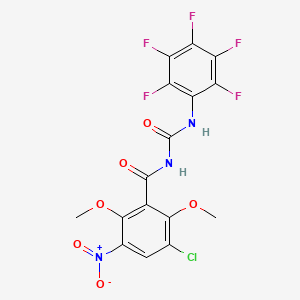

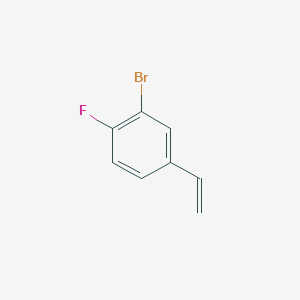

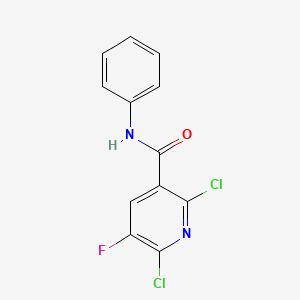

“2-Bromo-4-ethenyl-1-fluorobenzene” is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It also contains an ethenyl group (also known as vinyl group), which is a hydrocarbon group derived from ethene (ethylene) by removal of a hydrogen atom .

Molecular Structure Analysis

The molecular structure of “2-Bromo-4-ethenyl-1-fluorobenzene” consists of a benzene ring with a bromine atom, a fluorine atom, and an ethenyl group attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-4-ethenyl-1-fluorobenzene” could potentially include nucleophilic substitution reactions, where the bromine atom is replaced with a nucleophile . Additionally, it could undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Synthesis and Radiochemical Applications

2-Bromo-4-ethenyl-1-fluorobenzene plays a crucial role in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a vital synthon in 18F-arylation reactions used in metallo-organic and Pd-catalyzed coupling. This compound is pivotal for producing radiopharmaceuticals and diagnostic agents in nuclear medicine (Ermert et al., 2004).

Catalytic and Chemical Transformations

The compound is also significant in catalytic processes. For instance, it is involved in carbonylative transformation reactions with various nucleophiles, leading to the creation of heterocycles, which are important in chemical synthesis and pharmaceutical applications (Chen et al., 2014).

Photodissociation Studies

In physical chemistry, studies on the photodissociation of 1-bromo-4-fluorobenzene provide valuable insights into the effects of fluorine substitution in molecular dynamics and reaction mechanisms. Such studies are essential for understanding molecular behavior under various conditions (Gu et al., 2001).

Synthesis of Novel Compounds

Additionally, this chemical is used in the synthesis of new compounds, such as 1,2-bis(bromomethyl)-4-fluorobenzene, which can be applied in diverse chemical syntheses, further expanding its utility in chemical research (Zhi-an, 2009).

Electrochemical Studies

In the field of electrochemistry, it has been studied for understanding the mechanisms in the electrochemical fluorination of aromatic compounds, which is a significant process in the development of organofluorine chemistry (Horio et al., 1996).

Mécanisme D'action

The mechanism of action for the reactions involving “2-Bromo-4-ethenyl-1-fluorobenzene” likely involves the electrophilic aromatic substitution or nucleophilic substitution mechanisms . In electrophilic aromatic substitution, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by loss of a proton from this intermediate . In nucleophilic substitution, the bromine atom is replaced with a nucleophile .

Safety and Hazards

“2-Bromo-4-ethenyl-1-fluorobenzene” is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is also flammable and poses acute dermal toxicity and acute inhalation toxicity risks . Proper safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

2-bromo-4-ethenyl-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCESPRDNNUVABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-ethenyl-1-fluorobenzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde](/img/structure/B3042942.png)

![1-[[1-(2-Hydroxy-3-indol-1-ylpropyl)piperidin-4-yl]amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B3042944.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)